Fadrozole Hydrochloride Hemihydrate

Description

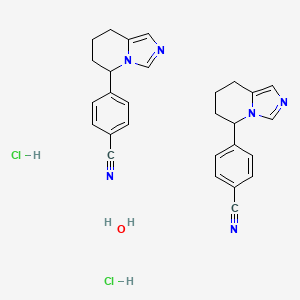

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

176702-70-8 |

|---|---|

Molecular Formula |

C28H30Cl2N6O |

Molecular Weight |

537.5 g/mol |

IUPAC Name |

bis(4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile);hydrate;dihydrochloride |

InChI |

InChI=1S/2C14H13N3.2ClH.H2O/c2*15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;;;/h2*4-7,9-10,14H,1-3H2;2*1H;1H2 |

InChI Key |

RBNOZCGLHXZRLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fadrozole; CGS 16949A; CGS-16949A; CGS16949A; Fadrozole hydrochloride hemihydrate |

Origin of Product |

United States |

Foundational & Exploratory

Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Role in Aromatase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor. It details its mechanism of action, quantitative efficacy, relevant experimental protocols, and its impact on signaling pathways.

Core Concepts: Mechanism of Action

This compound is a second-generation nonsteroidal aromatase inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis.[2] Aromatase catalyzes the conversion of androgens (specifically androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[3][2] By binding to the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels.[3][4] This deprivation of estrogen is a key therapeutic strategy in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.[3][5] Fadrozole binds reversibly to the heme moiety of the cytochrome P450 component of the aromatase enzyme complex.[6][7]

Quantitative Efficacy of Fadrozole

The potency of Fadrozole has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition Data

| Parameter | Value | System/Assay Condition | Reference |

| IC50 (Aromatase Activity) | 6.4 nM | Not specified | [8] |

| IC50 (Estrogen Production) | 0.03 µM (30 nM) | Hamster ovarian slices | [8] |

| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [8] |

| Ki (Estrone Synthetic Pathway) | 3.0 ng/mL (13.4 nM) | In vivo study in postmenopausal women | [9][10] |

| Ki (Estradiol Synthetic Pathway) | 5.3 ng/mL (23.7 nM) | In vivo study in postmenopausal women | [9][10] |

Table 2: In Vivo Efficacy and Pharmacokinetic Data

| Parameter | Value | Model/Population | Reference |

| ED50 (Uterine Hypertrophy Inhibition) | 0.03 mg/kg | Androstenedione-induced uterine hypertrophy in rats | [8] |

| Estrogen Suppression | >80% for estrone, >50% for estradiol | Postmenopausal women with advanced breast cancer | [11][12] |

| Time to Peak Plasma Concentration | 1-2 hours | Postmenopausal women (2 and 8 mg twice daily) | [9][10] |

| Average Half-life | 10.5 hours | Postmenopausal women | [9][10] |

| Oral Clearance | 621 mL/min | Postmenopausal women | [9][10] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol outlines a common method for assessing the inhibitory potential of compounds like Fadrozole on aromatase activity using human placental microsomes as the enzyme source.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aromatase.

Materials:

-

Human placental microsomes (source of aromatase)[13]

-

Test compound (e.g., this compound)

-

[1β-³H]-Androstenedione (radiolabeled substrate)[14]

-

NADPH or an NADPH-generating system (cofactor)[13]

-

Assay Buffer (e.g., phosphate buffer)

-

Scintillation fluid and vials

-

Microplate reader or scintillation counter

Methodology:

-

Microsome Preparation: Isolate microsomes from human placental tissue via differential centrifugation. The resulting microsomal pellet contains the endoplasmic reticulum membrane fraction where aromatase is located.[13]

-

Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, human placental microsomes, and the NADPH generating system.[15]

-

Inhibitor Addition: Add varying concentrations of the test compound (Fadrozole) to the reaction mixtures. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Pre-incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[15]

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Measurement of Activity: The aromatase activity is determined by measuring the amount of ³H₂O released from the tritiated androstenedione. This is typically done by separating the aqueous phase containing ³H₂O from the organic phase containing the unreacted substrate, followed by scintillation counting.

-

Data Analysis: Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Signaling Pathways and Downstream Effects

The inhibition of aromatase by Fadrozole sets off a cascade of downstream effects, primarily centered on the reduction of estrogen and its subsequent impact on estrogen receptor (ER) signaling.

Estrogen Biosynthesis and its Inhibition

In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, produced by the adrenal glands, in tissues such as adipose tissue.[2] Aromatase is the key enzyme in this process. Fadrozole directly inhibits this enzyme, leading to a systemic decrease in estrogen levels.

Impact on Estrogen Receptor (ER) Signaling

The estrogens produced by aromatase activity normally bind to estrogen receptors (primarily ERα) in the nucleus of target cells, such as those in breast tissue.[17] This binding leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This, in turn, modulates the transcription of genes involved in cell proliferation and growth.[5][18]

By depleting the ligands (estrogens) for the estrogen receptor, Fadrozole effectively abrogates this signaling pathway. The reduced activation of the ER leads to cell cycle arrest, typically in the G0/G1 phase, and can induce apoptosis in estrogen-dependent cancer cells.[5]

References

- 1. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Fadrozole - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pure.psu.edu [pure.psu.edu]

- 12. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. abcam.com [abcam.com]

- 16. turkjps.org [turkjps.org]

- 17. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Chemical structure and properties of Fadrozole Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole Hydrochloride Hemihydrate is a potent and selective nonsteroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo animal studies are presented to facilitate further research and development. The mechanism of action is elucidated through a detailed signaling pathway diagram, and all quantitative data are summarized for easy reference.

Chemical Structure and Properties

Fadrozole, as the hydrochloride hemihydrate salt, is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate |

| Synonyms | CGS 16949A hemihydrate, (Rac)-FAD286 hydrochloride hemihydrate |

| CAS Number | 176702-70-8 |

| Molecular Formula | C₁₄H₁₃N₃ · HCl · ½H₂O |

| Molecular Weight | 268.74 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | DMSO: 100 mg/mL (385.02 mM) (with ultrasonic and warming)[2] H₂O: 100 mg/mL (385.02 mM) (with ultrasonic)[2] Ethanol: 2 mg/mL DMF: 5 mg/mL |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Mechanism of Action: Aromatase Inhibition

Fadrozole is a highly potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[3] By binding to the heme group of the cytochrome P450 unit of the enzyme, fadrozole blocks this conversion, leading to a significant reduction in estrogen levels in various tissues, including the ovaries, adipose tissue, and breast cancer cells. This targeted inhibition of estrogen production is the basis for its therapeutic application in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.

Table 3: In Vitro Inhibitory Activity

| Target/Assay | IC₅₀/Kᵢ | Species/System |

| Aromatase | 6.4 nM (IC₅₀)[1] | - |

| Estrogen Production | 0.03 µM (IC₅₀)[1] | Hamster ovarian slices |

| Progesterone Production | 120 µM (IC₅₀)[1] | Hamster ovarian slices |

| Aromatase | 1.6 nM (Kᵢ) | Human placental microsomes |

Pharmacological and In Vivo Data

Fadrozole is orally active and has demonstrated significant efficacy in reducing estrogen levels and inhibiting tumor growth in various animal models.

Table 4: In Vivo Efficacy

| Endpoint | ED₅₀/Effect | Animal Model |

| Aromatase-mediated uterine hypertrophy | 0.03 mg/kg (ED₅₀, oral)[4] | Immature female rats |

| Mammary tumor growth | 95% inhibition at 0.5 mg/animal/day | Mice with implanted D2 cells |

Table 5: Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | Orally active |

| Half-life | ~10.5 hours |

| Clearance | ~621 mL/min (oral) |

Spectroscopic Data

Mass Spectrometry

Mass spectral analysis of fadrozole reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide structural information.

Table 6: Mass Spectrometry Data

| Technique | Precursor m/z | Fragmentation Ions (m/z) |

| LC-ESI-QFT | 224.1182 [M+H]⁺ | 224.1181, 81.0447, 82.0525, 108.0681, 95.0603 |

Note: Detailed interpretation of the fragmentation pattern requires further analysis but likely involves cleavage of the tetrahydroimidazopyridine ring system.

Experimental Protocols

Synthesis of Fadrozole Hydrochloride

The synthesis of fadrozole hydrochloride can be achieved through a multi-step process. The following is a representative synthetic scheme.

Detailed Protocol:

-

Oxidation: 4-(2-Pyridyl)benzoic acid ethyl ester is oxidized with peracetic acid at 90°C to yield the corresponding N-oxide.[5]

-

Cyanation: The N-oxide is reacted with dimethyl sulfate and potassium cyanide to produce 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.[5]

-

Reduction: The cyano group is hydrogenated using H₂ over a Palladium on carbon (Pd/C) catalyst in methanol to give 4-[6-(aminomethyl)-2-pyridyl]benzoic acid ethyl ester.[5]

-

Formylation: The resulting amine is formylated with formic acid at 90°C.[5]

-

Chlorination: The formamido derivative is treated with thionyl chloride (SOCl₂) in dichloromethane to yield the chloropropyl derivative.[5]

-

Cyclization: The chloropropyl derivative is cyclized using potassium tert-butoxide in THF to form Fadrozole.[5]

-

Salt Formation: The free base is treated with dry HCl in an ethanol/ethyl acetate mixture to obtain Fadrozole Hydrochloride.[5]

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the inhibitory potential of fadrozole on aromatase activity using human placental microsomes as the enzyme source.[2]

Protocol:

-

Microsome Preparation: Isolate microsomes from fresh human term placenta by differential centrifugation.[2]

-

Incubation: In a reaction tube, combine the placental microsomes, a phosphate buffer (pH 7.4), an NADPH-generating system (or NADPH), and varying concentrations of this compound.

-

Initiate Reaction: Add [1β-³H]-androstenedione to start the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Extraction: Extract the mixture with an organic solvent like chloroform to separate the tritiated water (³H₂O) formed from the unreacted substrate.

-

Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each fadrozole concentration and determine the IC₅₀ value.

In Vivo Animal Study Protocol (Rodent Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of fadrozole in a rodent model of estrogen-dependent tumor growth.

Protocol:

-

Animal Model: Use ovariectomized female immunodeficient mice.

-

Tumor Cell Implantation: Subcutaneously implant hormone-dependent breast cancer cells (e.g., MCF-7) into the flank of each mouse. Supplement with an estrogen pellet to support initial tumor growth.

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the animals into control and treatment groups.

-

Treatment: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the fadrozole solution or vehicle alone to the respective groups daily via oral gavage.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

-

Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors reach a predetermined size), euthanize the animals.

-

Analysis: Excise the tumors and measure their final weight. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers or measurement of intratumoral estrogen levels.

Conclusion

This compound is a well-characterized, potent, and selective aromatase inhibitor with significant potential in the research and treatment of estrogen-dependent diseases. This guide provides essential chemical, physical, and pharmacological data, along with detailed experimental protocols, to support its application in a laboratory setting. The provided information serves as a valuable resource for scientists and researchers engaged in the fields of oncology, endocrinology, and drug development.

References

Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole Hydrochloride Hemihydrate, developed under the code CGS 16949A, is a potent and selective second-generation non-steroidal aromatase inhibitor.[1] Its development marked a significant step forward in the treatment of estrogen-dependent breast cancer in postmenopausal women. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Fadrozole.

Discovery and Development Timeline

The development of Fadrozole was part of a broader effort by Ciba-Geigy (now Novartis) to discover more potent and selective aromatase inhibitors than the first-generation agent, aminoglutethimide. The program that led to Fadrozole also eventually yielded the third-generation inhibitor, letrozole. Fadrozole itself, known by the trade name Afema, has been used for the treatment of breast cancer in Japan.[1]

Mechanism of Action

Fadrozole is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1] By binding to the heme group of the cytochrome P450 unit of the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels. This deprivation of estrogen slows the growth and proliferation of estrogen-receptor-positive breast cancer cells.[1] While Fadrozole is a potent aromatase inhibitor, at higher doses, it can also inhibit other cytochrome P450-dependent steroidogenic enzymes, such as 11β-hydroxylase, which is involved in cortisol and aldosterone synthesis.[2]

Signaling Pathway of Aromatase Inhibition by Fadrozole

The following diagram illustrates the estrogen biosynthesis pathway and the inhibitory action of Fadrozole.

Quantitative Data Summary

The following tables summarize the key quantitative data for Fadrozole and comparator aromatase inhibitors.

Table 1: In Vitro Potency of Aromatase Inhibitors

| Compound | IC50 (nM) | Source of Aromatase | Reference |

| Fadrozole | 6.4 | Human Placental Microsomes | [3] |

| Fadrozole | 30 | Hamster Ovarian Slices (Estrogen production) | [3] |

| Fadrozole | 120,000 | Hamster Ovarian Slices (Progesterone production) | [3] |

| Letrozole | ~1-10 | Various | [4] |

| Anastrozole | ~10-20 | Various | [4] |

| Aminoglutethimide | >1000 | Various | [2] |

Table 2: In Vivo Efficacy of Fadrozole

| Animal Model | Endpoint | ED50 (mg/kg) | Reference |

| Immature female rats | Inhibition of androstenedione-induced uterine hypertrophy | 0.03 | [3] |

| Comparison in the same model | |||

| Aminoglutethimide | Inhibition of androstenedione-induced uterine hypertrophy | 30 | [3] |

Table 3: Clinical Efficacy of Fadrozole in Advanced Breast Cancer (Postmenopausal Women)

| Study | Dosage | Overall Response Rate (CR+PR) | Median Duration of Response | Reference |

| Raats et al., 1992 | 1 mg/day or 4 mg/day | 23% | Not Reported | [5] |

| Bonnefoi et al. | 0.5, 1.0, or 2.0 mg twice daily | 17% | 36 weeks | [6] |

| Tominaga et al. | 1 mg twice daily | 18.2% | 567 days (for responders and long-NC) | [7] |

CR: Complete Response, PR: Partial Response, NC: No Change

Key Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

A common method for determining the in vitro potency of aromatase inhibitors involves the use of human placental microsomes as a source of the enzyme.

-

Enzyme Source: Microsomes prepared from fresh human placenta.

-

Substrate: [1β-³H]-Androstenedione.

-

Incubation: Microsomal protein is incubated with the substrate and varying concentrations of the test inhibitor (e.g., Fadrozole) in a phosphate buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

-

Measurement of Aromatase Activity: Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization of the radiolabeled substrate. The aqueous phase is separated from the organic phase, and the radioactivity in the aqueous phase is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated from the dose-response curve.

In Vivo DMBA-Induced Mammary Tumor Model in Rats

The 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model is a widely used preclinical model to evaluate the efficacy of anti-cancer agents for breast cancer.[8][9][10][11]

-

Animal Model: Female Sprague-Dawley rats.[8]

-

Tumor Induction: At approximately 50-55 days of age, rats are administered a single oral dose of DMBA (e.g., 20 mg) dissolved in an oil vehicle.[8] Tumors typically develop within 8-10 weeks.[11]

-

Treatment: Once tumors are established and measurable, rats are randomized into control and treatment groups. The treatment group receives daily oral doses of Fadrozole (e.g., 0.5 mg/kg, 2 mg/kg) for a specified period (e.g., 4-6 weeks).[8]

-

Efficacy Evaluation:

-

Tumor Growth: Tumor dimensions are measured regularly (e.g., weekly) with calipers, and tumor volume is calculated. The change in tumor volume over time is compared between the treatment and control groups.[8]

-

Hormone Levels: At the end of the study, blood samples are collected to measure plasma levels of estradiol and other hormones by radioimmunoassay (RIA).[8]

-

Histopathology: Tumors and other organs may be collected for histological examination to assess tumor morphology and potential treatment-related changes.[9]

-

Clinical Trial Protocol for Advanced Breast Cancer

The following provides a general outline of a Phase II clinical trial design for evaluating Fadrozole in postmenopausal women with advanced breast cancer who have progressed on prior therapy.[5][6]

-

Patient Population: Postmenopausal women with histologically confirmed, estrogen receptor-positive or unknown, advanced or metastatic breast cancer. Patients should have evidence of disease progression after at least one prior hormonal therapy (e.g., tamoxifen).[6]

-

Study Design: A prospective, randomized, open-label, multicenter study.[6]

-

Treatment Arms: Patients are randomized to receive different oral doses of Fadrozole (e.g., 1 mg once daily, 2 mg twice daily).[12]

-

Efficacy Endpoints:

-

Primary Endpoint: Objective response rate (ORR), defined as the sum of complete responses (CR) and partial responses (PR) according to standard criteria (e.g., RECIST).

-

Secondary Endpoints: Duration of response, time to progression (TTP), and overall survival (OS).

-

-

Safety and Tolerability Assessment: Adverse events are monitored and graded according to a standardized system (e.g., NCI Common Terminology Criteria for Adverse Events). Laboratory parameters, including electrolytes and hormone levels (estradiol, estrone, FSH, LH), are assessed at baseline and throughout the study.

-

Hormonal Assessment: Blood samples are collected at regular intervals to measure the suppression of circulating estrogens (estradiol and estrone) and to assess the effects on other hormones such as cortisol and aldosterone to evaluate the selectivity of aromatase inhibition.

Experimental Workflow and Logical Relationships

Preclinical Evaluation Workflow for an Aromatase Inhibitor

The following diagram outlines a typical preclinical workflow for evaluating a novel aromatase inhibitor like Fadrozole.

References

- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Clinical trial of fadrozole hydrochloride for postmenopausal patients with recurrent breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomics analysis of carcinogenesis in a rat... | F1000Research [f1000research.com]

- 10. Oxidative stress in the in vivo DMBA rat model of breast cancer: suppression by a voltage-gated sodium channel inhibitor (RS100642) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats [frontiersin.org]

- 12. pure.psu.edu [pure.psu.edu]

Synonyms for Fadrozole Hydrochloride Hemihydrate in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor. This document details its synonyms, chemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

| Identifier Type | Value |

| IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate |

| Synonyms | CGS 16949A, Fadrozole HCl, Afema, Fadrozol, Fadrozolum[1][2][3] |

| CAS Registry Number | Fadrozole: 102676-47-1[1][2] |

| Fadrozole Hydrochloride: 102676-31-3[1][2] | |

| This compound: 176702-70-8[4] | |

| Molecular Formula | C₁₄H₁₃N₃ · HCl · 0.5H₂O |

| Molecular Weight | 268.74 g/mol |

Mechanism of Action: Aromatase Inhibition

Fadrozole is a selective, non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][5][6] It competitively binds to the heme group of the aromatase enzyme, thereby blocking the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone).[5][7][8] This reduction in estrogen levels is the primary mechanism behind its therapeutic effect in estrogen-dependent diseases, such as hormone receptor-positive breast cancer.[5][9]

Signaling Pathway of Fadrozole's Action

References

- 1. Fadrozole - Wikipedia [en.wikipedia.org]

- 2. Fadrozole [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C28H30Cl2N6O | CID 11954367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Introduction of a new aromatase inhibitor fadrozole hydrochloride hydsate] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole Hydrochloride Hemihydrate: A Technical Guide for Researchers

Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal inhibitor of the aromatase enzyme system. This technical guide provides an in-depth overview of its core properties, mechanism of action, pharmacological data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

| Identifier | Value |

| CAS Number | 176702-70-8[1][2][3] |

| Molecular Formula | C14H13N3.ClH.1/2H2O[2][3] |

| Molecular Weight | 268.74 g/mol [2][3] |

Mechanism of Action and Signaling Pathway

Fadrozole exerts its therapeutic effect by specifically targeting and inhibiting aromatase, a cytochrome P450 enzyme critical for the final step in estrogen biosynthesis. Aromatase catalyzes the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone, respectively.[4] By binding tightly to the aromatase enzyme at a site distinct from the steroid-binding site, fadrozole effectively blocks this conversion.[1] This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its efficacy in the treatment of estrogen-dependent diseases, including certain types of breast cancer.[4]

The signaling pathway inhibited by Fadrozole is a crucial component of steroid hormone biosynthesis. The diagram below illustrates this pathway and the point of inhibition by Fadrozole.

Pharmacological Properties

Fadrozole has been characterized by its potent in vitro and in vivo activity. The following tables summarize key quantitative data on its pharmacological properties.

In Vitro Potency

| Parameter | Value | Species/System |

| IC50 (Aromatase Inhibition) | 6.4 nM[1][5][6] | Human Placental & Rat Ovarian Aromatase[5] |

| IC50 (Estrogen Production) | 0.03 µM | Hamster Ovarian Slices[5][6] |

| IC50 (Progesterone Production) | 120 µM[5][6] | Hamster Ovarian Slices[5][6] |

| Inhibitory Constant (Ki) - Estrone Pathway | 3.0 ng/mL (13.4 nmol/L) | Human (in vivo)[2][7] |

| Inhibitory Constant (Ki) - Estradiol Pathway | 5.3 ng/mL (23.7 nmol/L) | Human (in vivo)[2][7] |

In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Species/Model |

| ED50 (Inhibition of Uterine Hypertrophy) | 0.03 mg/kg (oral) | Immature Female Rats[5][6] |

| Peak Plasma Concentration (Tmax) | 1 - 2 hours | Humans[2][7] |

| Average Half-life (t1/2) | 10.5 hours | Humans[2][7] |

| Oral Clearance | 621 mL/min | Humans[2][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are examples of experimental protocols involving Fadrozole.

In Vivo Study in a Fathead Minnow Model for Aromatase Inhibition

This protocol is adapted from a short-term reproduction assay designed to identify aromatase inhibitors.[8][9]

Objective: To assess the effects of Fadrozole on reproductive endpoints and biomarkers of aromatase inhibition in fathead minnows (Pimephales promelas).

Methodology:

-

Acclimation: Sexually mature adult fathead minnows are acclimated to laboratory conditions.

-

Exposure: Fish are exposed to varying concentrations of Fadrozole (e.g., 2, 10, and 50 µg/L) in a flow-through system for a period of 21 days.[8][9] A control group receives no Fadrozole.

-

Endpoint Monitoring:

-

Fecundity: Daily egg production is monitored and recorded.

-

Hormone Analysis: At the end of the exposure period, blood plasma is collected to measure 17β-estradiol (E2), testosterone (T), and 11-ketotestosterone (KT) levels via radioimmunoassay or ELISA.

-

Vitellogenin Measurement: Plasma vitellogenin concentrations are quantified as a biomarker of estrogenic activity.

-

Aromatase Activity Assay: Brain tissue is collected to measure aromatase activity.

-

Histology: Gonadal tissue is preserved for histological examination to assess oocyte maturation and follicle health.[8]

-

-

Data Analysis: Statistical analysis is performed to determine concentration-dependent effects on the measured endpoints.

The workflow for this experimental protocol can be visualized as follows:

Preparation of Fadrozole for In Vivo Administration

For in vivo experiments, proper dissolution of this compound is critical.

Protocol for Rodent Studies (Oral Gavage):

-

Prepare a stock solution of Fadrozole in an appropriate vehicle. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[6]

-

For a target concentration, a suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

-

Add each solvent sequentially to the Fadrozole powder.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.[6]

Protocol for Avian Studies (Intramuscular Injection):

-

Fadrozole hydrochloride can be dissolved in a vehicle of propylene glycol and saline (e.g., a 4:1 ratio).[10]

-

The desired concentration is achieved by dissolving the appropriate amount of Fadrozole in the vehicle.

-

Ensure the solution is clear and free of particulates before administration.

This technical guide provides a comprehensive overview of this compound for research and development purposes. The provided data and protocols should serve as a valuable resource for designing and conducting experiments with this potent aromatase inhibitor.

References

- 1. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Evaluation of the aromatase inhibitor fadrozole in a short-term reproduction assay with the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procedures [bio-protocol.org]

Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Application in Diverse Research Fields

For Researchers, Scientists, and Drug Development Professionals

Fadrozole Hydrochloride Hemihydrate, a potent and selective non-steroidal aromatase inhibitor, has been a valuable tool in a variety of research areas. By effectively blocking the conversion of androgens to estrogens, Fadrozole has enabled detailed investigation into the physiological and pathological roles of estrogen in oncology, endocrinology, and neuroscience. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Oncology: Targeting Estrogen-Dependent Cancers

The primary research application of this compound is in the field of oncology, specifically in the study and treatment of hormone-receptor-positive breast cancer.[1] Estrogen is a key driver of proliferation in these cancers, and Fadrozole's ability to suppress estrogen synthesis has made it an important compound for both preclinical and clinical investigations.[1]

Quantitative Data Summary

The efficacy of Fadrozole in inhibiting aromatase and its downstream effects on cancer cells has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibition of Aromatase and Steroidogenesis by Fadrozole

| Parameter | Cell/Tissue Type | Value | Reference |

| IC50 (Aromatase Activity) | Human Placental Microsomes | 6.4 nM | [2] |

| IC50 (Aromatase Activity) | Rat Ovarian Aromatase | Potent inhibitor (specific value not provided) | [2] |

| IC50 (Estrogen Production) | Hamster Ovarian Slices | 0.03 µM | [2] |

| IC50 (Progesterone Production) | Hamster Ovarian Slices | 120 µM | [2] |

Table 2: In Vivo Efficacy of Fadrozole in Preclinical Models

| Model | Endpoint | Dose | Result | Reference |

| Androstenedione-induced uterine hypertrophy (rat) | Uterine hypertrophy inhibition | ED50: 0.03 mg/kg | Effective inhibition | [2] |

| Spontaneous mammary neoplasms (Sprague-Dawley rats) | Tumor development | Not specified | Prevention of benign and malignant tumors | [2] |

Table 3: Clinical Trial Data for Fadrozole in Advanced Breast Cancer (Postmenopausal Women)

| Parameter | Dosage | Value | Reference |

| Overall Response Rate | 1 mg/day or 4 mg/day | 23% (10% Complete Response, 13% Partial Response) | [3] |

| No Change Status | 1 mg/day or 4 mg/day | 45% | [3] |

| Median Time to Treatment Failure | 1 mg/day | 4.7 months | [3] |

| Median Time to Treatment Failure | 4 mg/day | 3.7 months | [3] |

| Median Survival | 1 mg/day | 17.5 months | [3] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of Fadrozole on aromatase activity.

-

Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, NADPH (as a cofactor), and the androgen substrate (e.g., androstenedione).

-

Inhibitor Addition: Fadrozole is added to the reaction mixture at various concentrations. A control group with no inhibitor is also included.

-

Incubation: The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C.

-

Quantification of Estrogen: The reaction is stopped, and the amount of estrogen (e.g., estrone) produced is quantified using methods such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of aromatase inhibition at each Fadrozole concentration is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model of Estrogen-Dependent Breast Cancer

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Fadrozole in an animal model.

-

Cell Culture: Estrogen-receptor-positive human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID mice) are used to prevent endogenous estrogen production.

-

Tumor Implantation: Cultured cancer cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Fadrozole is administered orally or via injection at a predetermined dose and schedule. The control group receives a vehicle.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.

Signaling Pathway

Fadrozole's primary mechanism of action is the inhibition of aromatase, which catalyzes the final step in estrogen biosynthesis. This leads to a reduction in circulating estrogen levels, thereby depriving estrogen-receptor-positive cancer cells of a critical growth stimulus.

Figure 1: Mechanism of action of Fadrozole in inhibiting estrogen-dependent cancer cell proliferation.

Endocrinology: Investigating the Role of Estrogen in Hormonal Regulation

In endocrinology research, Fadrozole is utilized to create a state of estrogen deficiency, allowing for the investigation of estrogen's role in various physiological processes beyond cancer. This includes its effects on the hypothalamic-pituitary-gonadal (HPG) axis, bone metabolism, and adrenal steroidogenesis.

Quantitative Data Summary

The impact of Fadrozole on various hormonal parameters has been documented in both preclinical and clinical studies.

Table 4: Effects of Fadrozole on Hormonal Levels in Postmenopausal Women with Breast Cancer

| Hormone | Dosage | Change from Baseline | Reference |

| Estradiol | 1.0 mg twice daily | Significant fall | [4] |

| Estrone | 1.0 mg twice daily | On-treatment mean: 25.0 pmol/l | [4] |

| Estrone Sulphate | 1.0 mg twice daily | Significant fall | [4] |

| Aldosterone | 0.5, 1.0, or 2.0 mg twice daily | Non-significant fall (P=0.06) | [4] |

| 17-hydroxyprogesterone | 0.5, 1.0, or 2.0 mg twice daily | Significant increase | [4] |

| Androstenedione | 0.5, 1.0, or 2.0 mg twice daily | Significant increase | [4] |

Table 5: Effects of Fadrozole on Reproductive Parameters in Female Fathead Minnows

| Parameter | Fadrozole Concentration | Observation | Reference |

| Plasma 17β-estradiol | 50 µg/L | Significantly reduced after 4 hours | [5] |

| Ex vivo 17β-estradiol production | 50 µg/L | Significantly reduced after 2 hours | [5] |

| Fecundity | 2 to 50 µg/L (21-day exposure) | Concentration-dependent reduction |

Experimental Protocols

Studying the Effects of Fadrozole on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Fish

This protocol provides a framework for investigating the endocrine-disrupting effects of Fadrozole in an aquatic model.

-

Animal Model: Adult female fathead minnows (Pimephales promelas) are acclimated to laboratory conditions.

-

Exposure: Fish are exposed to different concentrations of Fadrozole in the water. A control group is maintained in clean water.

-

Sampling: At various time points, fish are sampled. Blood is collected for hormone analysis, and tissues (ovaries, brain) are collected for gene expression and histological analysis.

-

Hormone Analysis: Plasma levels of 17β-estradiol and other relevant steroids are measured using ELISA or RIA.

-

Gene Expression Analysis: RNA is extracted from the brain and ovaries to quantify the expression of genes involved in the HPG axis (e.g., gonadotropin-releasing hormone, follicle-stimulating hormone, luteinizing hormone, and aromatase) using quantitative PCR (qPCR).

-

Histology: Ovarian tissue is fixed, sectioned, and stained to examine follicular development and atresia.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of Fadrozole on the endocrine system of a model organism.

Figure 2: Experimental workflow for an endocrine disruption study using Fadrozole.

Neuroscience: Elucidating the Neuroprotective and Behavioral Roles of Estrogen

Fadrozole has been instrumental in neuroscience research for investigating the non-reproductive functions of estrogen in the brain. By inhibiting local estrogen synthesis within the brain, researchers can study its role in neuroprotection, synaptic plasticity, and behavior.

Quantitative Data Summary

Studies using Fadrozole have provided quantitative evidence for the neuroprotective effects of locally synthesized estrogen.

Table 6: Effects of Fadrozole on Ischemic Brain Injury in Female Mice

| Treatment Group | Infarct Volume (Total) | Neurological Score | Reference |

| Ovariectomized (OVX) + Vehicle | 30 ± 1.6% | 1.5 ± 0.2 | [6] |

| Ovariectomized (OVX) + Fadrozole | 49 ± 1.3% | 3.2 ± 0.2 | [6] |

Experimental Protocols

Investigating the Role of Brain-Derived Estrogen in Ischemic Stroke

This protocol details an experimental approach to assess the neuroprotective effects of locally synthesized estrogen using Fadrozole.

-

Animal Model: Ovariectomized female mice are used to eliminate circulating gonadal estrogens.

-

Fadrozole Administration: A group of ovariectomized mice is treated with Fadrozole to inhibit brain aromatase activity. A control group receives a vehicle.

-

Induction of Ischemia: Cerebral ischemia is induced using a model such as middle cerebral artery occlusion (MCAO).

-

Behavioral Assessment: Neurological deficits are assessed at specific time points after ischemia using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.

-

Data Analysis: Infarct volumes and neurological scores are compared between the Fadrozole-treated and control groups to determine the effect of inhibiting local estrogen synthesis on stroke outcome.

Signaling Pathway

The neuroprotective effects of estrogen are mediated through various signaling pathways that are disrupted by Fadrozole's inhibition of local estrogen synthesis.

Figure 3: Fadrozole's impact on neuroprotective signaling pathways by inhibiting local estrogen synthesis.

Conclusion

This compound remains a critical research tool for elucidating the multifaceted roles of estrogen in health and disease. Its potent and selective inhibition of aromatase allows for precise manipulation of estrogen levels in a variety of experimental settings. The data and protocols presented in this guide highlight its utility in oncology, endocrinology, and neuroscience, providing a solid foundation for researchers and drug development professionals to design and execute impactful studies in these fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Fadrozole Hydrochloride Hemihydrate on Estrogen Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal aromatase inhibitor that has been instrumental in the study and treatment of estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer in postmenopausal women.[1][2] This technical guide provides a comprehensive overview of Fadrozole's mechanism of action, its quantitative effects on estrogen synthesis, and the experimental protocols used to elucidate its activity. By competitively and reversibly inhibiting the aromatase enzyme (cytochrome P450 19A1), Fadrozole effectively blocks the final and rate-limiting step in estrogen biosynthesis, leading to a significant reduction in circulating estrogen levels.[1][3] This document consolidates key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the complex biological pathways and workflows to support further research and development in this field.

Mechanism of Action: Inhibition of Aromatase

The primary mechanism of action of Fadrozole is the potent and selective inhibition of the aromatase enzyme.[1][4] Aromatase is a multi-component enzyme complex, belonging to the cytochrome P450 superfamily, that is responsible for the conversion of androgens to estrogens.[5][6] Specifically, it catalyzes the aromatization of the A-ring of androgens like androstenedione and testosterone to produce estrone and estradiol, respectively.[3][5] This is the final and rate-limiting step in estrogen biosynthesis.[7]

Fadrozole is classified as a Type II, non-steroidal aromatase inhibitor.[7] Its inhibitory action is achieved through a reversible, non-covalent binding process.[8] The Fadrozole molecule interacts with the heme group of the cytochrome P450 component of the aromatase enzyme, effectively blocking the substrate-binding site and preventing the conversion of androgens to estrogens.[7][8] This leads to a significant suppression of estrogen levels in various tissues where aromatase is expressed, including adipose tissue, muscle, and breast tissue, which are the primary sites of estrogen production in postmenopausal women.[7][9] While Fadrozole is a potent aromatase inhibitor, some studies have noted that at higher doses it may also suppress aldosterone release.[6][10][11]

Quantitative Data on Aromatase Inhibition

The potency of Fadrozole has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory constants and the extent of estrogen suppression observed in different experimental systems.

Table 1: In Vitro Inhibitory Potency of Fadrozole

| Parameter | System/Tissue | Value | Reference(s) |

| IC₅₀ | Aromatase Activity | 6.4 nM | [4][12] |

| Estrogen Production (Hamster Ovarian Slices) | 0.03 µM | [4][12] | |

| Progesterone Production (Hamster Ovarian Slices) | 120 µM | [4][12] | |

| Aromatase Blockade (Various Tissues) | 0.008 to 0.02 µM | [13] | |

| Kᵢ | Estrone Synthetic Pathway (from Androstenedione) | 1.6 nM (competitive) | [13] |

| Estrone Synthetic Pathway (In Vivo) | 3.0 ng/mL (13.4 nmol/L) | [14][15] | |

| Estradiol Synthetic Pathway (In Vivo) | 5.3 ng/mL (23.7 nmol/L) | [14][15] | |

| ED₅₀ | Inhibition of Uterine Hypertrophy (Rats, Oral) | 0.03 mg/kg | [4][12] |

Table 2: In Vivo Estrogen Suppression in Humans

| Hormone | Dosage | Duration | Suppression Level | Reference(s) |

| Estrone | 2 mg b.i.d. | Long-term (up to 973 days) | >80% from baseline | [16][17] |

| Estradiol | 2 mg b.i.d. | Long-term (up to 973 days) | >50% from baseline | [16][17] |

| Estrone | 1 mg/day p.o. | Not Specified | 82.4% | [2] |

| Estrone | 2 mg b.i.d. p.o. | Not Specified | 92.6% | [2] |

| Ovarian Estrogen | 260 µg/kg (Rats, Oral) | Not Specified | 90% | [13] |

Experimental Protocols

The evaluation of Fadrozole's effect on estrogen synthesis pathways involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method for quantifying the direct inhibitory effect of a compound on aromatase activity.

Objective: To determine the IC₅₀ and/or Kᵢ value of Fadrozole for the aromatase enzyme.

Methodology:

-

Preparation of Microsomes: Human term placenta is obtained and processed at 4°C. The tissue is homogenized, and microsomes containing the aromatase enzyme are isolated via differential centrifugation.[18] The protein concentration of the microsomal preparation is determined.[19]

-

Assay Reaction: The assay is typically performed in a buffer system containing the microsomal preparation, a radiolabeled androgen substrate (e.g., [1-³H]-androstenedione), and an NADPH-generating system to support the enzymatic reaction.[19]

-

Incubation: Various concentrations of Fadrozole are added to the reaction mixture and incubated at 37°C for a specified time.

-

Measurement of Aromatase Activity: Aromatase activity is commonly measured by the "tritiated water release" method. During the aromatization of [1-³H]-androstenedione, the tritium is released as ³H₂O. The reaction is stopped, and the ³H₂O is separated from the remaining substrate. The radioactivity of the aqueous phase is then measured using liquid scintillation counting, which is proportional to the aromatase activity.

-

Data Analysis: The percentage of inhibition at each Fadrozole concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]

Cell-Based Aromatase Activity Assay (JEG-3 Choriocarcinoma Cells)

This method assesses the inhibitor's effect within a whole-cell context, accounting for cell permeability and metabolism.

Objective: To evaluate the sustained inhibitory effect of Fadrozole on aromatase in a cellular environment.

Methodology:

-

Cell Culture: The human choriocarcinoma cell line, JEG-3, which expresses high levels of aromatase, is cultured in appropriate media.[20]

-

Treatment: Cells are pre-incubated with various concentrations of Fadrozole for a defined period. In some protocols, the inhibitor is then removed, and the cells are washed to assess the reversibility and duration of the inhibition.[20]

-

Aromatase Activity Measurement: An androgen substrate is added to the culture medium. After incubation, the medium is collected, and the amount of estrogen produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of estrogen produced in the presence of Fadrozole is compared to that of untreated control cells to determine the percentage of inhibition.

In Vivo Studies in Postmenopausal Women (Phase I Clinical Trial)

These studies are crucial for determining the pharmacokinetics and pharmacodynamics of Fadrozole in a clinical setting.

Objective: To investigate the relationship between plasma concentrations of Fadrozole and the in vivo suppression of estrogen synthesis.[14]

Methodology:

-

Patient Population: Postmenopausal women, often with hormone-dependent breast cancer, are enrolled in the study.[14][21]

-

Dose Escalation: Patients receive ascending doses of Fadrozole (e.g., 0.3-8 mg twice daily) for a specified period (e.g., 2 weeks per dose level).[14][21]

-

Pharmacokinetic Sampling: Blood samples are collected at various time points after drug administration to determine the plasma concentration of Fadrozole over time. Key pharmacokinetic parameters such as half-life and oral clearance are calculated.[14]

-

Pharmacodynamic Assessment: Blood and urine samples are collected before and during treatment to measure the levels of various hormones, including estrone, estradiol, estrone sulfate, androstenedione, and testosterone.[11][14] The percentage of suppression of each estrogen from baseline is calculated.

-

Adrenal Function Monitoring: To assess the selectivity of Fadrozole, levels of cortisol and aldosterone are also monitored, sometimes with ACTH stimulation tests.[10][16]

-

Data Analysis: The relationship between Fadrozole plasma concentration and the degree of estrogen suppression is analyzed to determine in vivo inhibitory constants (Kᵢ).[14]

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor. Its mechanism of action, centered on the reversible inhibition of the cytochrome P450 component of aromatase, has been extensively validated through a variety of in vitro and in vivo experimental models. The quantitative data consistently demonstrate its ability to significantly suppress estrogen synthesis at nanomolar concentrations, leading to profound reductions in circulating estrone and estradiol levels. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation of aromatase inhibitors. This comprehensive understanding of Fadrozole's effects on estrogen synthesis pathways underscores its importance as both a therapeutic agent and a critical research tool in the field of endocrinology and oncology.

References

- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 2. Fadrozole - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. abmole.com [abmole.com]

- 14. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.psu.edu [pure.psu.edu]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

- 20. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Fadrozole Hydrochloride Hemihydrate: A Technical Overview of Aromatase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole Hydrochloride Hemihydrate is a potent, non-steroidal inhibitor of aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1] Developed for the treatment of estrogen-dependent conditions, particularly hormone-receptor-positive breast cancer, Fadrozole's therapeutic efficacy is intrinsically linked to its ability to selectively block the conversion of androgens to estrogens.[1][2] This technical guide provides an in-depth analysis of the selectivity of Fadrozole for aromatase (cytochrome P450 19A1 or CYP19A1), presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Mechanism of Aromatase Inhibition

Aromatase, a member of the cytochrome P450 superfamily, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[1][2] Fadrozole functions as a competitive inhibitor, binding tightly to the aromatase enzyme.[3] This binding action obstructs the enzyme's ability to process its natural androgen substrates, thereby effectively halting the production of estrogens.[1] By depleting estrogen levels, Fadrozole helps to suppress the growth of estrogen-dependent cancer cells.[1][2]

Selectivity Profile of Fadrozole

The clinical utility of an enzyme inhibitor is largely defined by its selectivity for the target enzyme over other related enzymes. While Fadrozole is a highly potent inhibitor of aromatase, its selectivity is dose-dependent. At lower, therapeutic doses, it effectively blocks aromatase without clinically significant inhibition of cortisol or aldosterone biosynthesis.[4][5]

However, at higher concentrations, Fadrozole's selectivity diminishes, and it can inhibit other cytochrome P450 enzymes involved in steroidogenesis.[4][5] Notably, it has been shown to inhibit CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis, and CYP11B2 (aldosterone synthase), which is critical for aldosterone production.[4][6] The inhibition of these enzymes can lead to blunted ACTH-stimulated cortisol and aldosterone levels.[4][5] Interestingly, structural studies have revealed that the S-enantiomer of Fadrozole preferentially binds to CYP11B1, while the R-enantiomer is preferred by CYP11B2.[7][8]

Quantitative Data on Enzyme Inhibition

The following tables summarize the in vitro inhibitory potency of Fadrozole against key enzymes in the steroidogenesis pathway. This data provides a quantitative measure of its selectivity.

| Target Enzyme | Inhibitory Potency (IC50) | Biological System | Reference |

| Aromatase (CYP19A1) | 6.4 nM | Not Specified | [9] |

| Aromatase (CYP19A1) | 0.03 µM (30 nM) | Hamster Ovarian Slices | [9] |

| Aldosterone Synthase (CYP11B2) | 1.6 nM | Human Recombinant Enzyme | [6] |

| 11β-Hydroxylase (CYP11B1) | 9.9 nM | Human Recombinant Enzyme | [6] |

| Progesterone Production | 120 µM | Hamster Ovarian Slices | [9] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to determine the selectivity of aromatase inhibitors like Fadrozole.

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a widely used method for measuring aromatase activity by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

1. Materials:

-

Human placental microsomes (source of aromatase)[10]

-

[1β-³H]-Androstenedione (substrate)[10]

-

NADPH (cofactor)[10]

-

Fadrozole or other test compounds

-

Phosphate buffer

-

Chloroform and Dextran-coated charcoal

-

Scintillation cocktail and Scintillation counter

2. Procedure:

-

Human placental microsomes are prepared through differential centrifugation of placental tissue.[10]

-

The microsomal preparation is incubated with [1β-³H]-androstenedione, NADPH, and varying concentrations of the test inhibitor (Fadrozole) in a phosphate buffer at 37°C.

-

The enzymatic reaction, which involves the stereospecific removal of the 1β-tritium atom, leads to the formation of [³H]₂O.[10]

-

The reaction is terminated, and unreacted substrate and steroid products are removed by extraction with chloroform and treatment with dextran-coated charcoal.[10]

-

The amount of [³H]₂O in the aqueous phase is quantified using a liquid scintillation counter.[1]

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor, and the IC50 value is determined.

Cell-Based Steroidogenesis Assay (Using H295R Cells)

The human H295R adrenocortical carcinoma cell line is an established in vitro model for assessing the effects of chemicals on steroid hormone production, as these cells express the key enzymes required for steroidogenesis.

1. Materials:

-

H295R cells (ATCC CRL-2128)

-

24-well cell culture plates

-

Cell culture medium supplemented with appropriate serum and growth factors

-

Fadrozole or other test compounds

-

Forskolin (positive control for induction)

-

Hormone quantification kits (e.g., ELISA, LC-MS/MS) for testosterone and estradiol

2. Procedure:

-

H295R cells are seeded into 24-well plates and allowed to acclimate for 24 hours.

-

The cells are then exposed to a range of concentrations of the test chemical (Fadrozole) for 48 hours.

-

Following the exposure period, the cell culture medium is collected from each well.

-

The concentrations of testosterone and 17β-estradiol in the collected medium are quantified using validated methods such as ELISA or LC-MS/MS.

-

Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

-

A decrease in the estradiol-to-testosterone ratio indicates inhibition of aromatase activity.

CYP450 Inhibition Assay (Human Liver Microsomes)

This assay is used to determine the inhibitory potential of a compound against a panel of major drug-metabolizing cytochrome P450 enzymes.

1. Materials:

-

Pooled human liver microsomes (HLMs)

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, nifedipine for CYP3A4)[3]

-

NADPH regenerating system (cofactor)

-

Fadrozole or other test compounds

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for metabolite quantification

2. Procedure:

-

Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound.

-

The reaction is initiated by the addition of an NADPH regenerating system and incubated at 37°C.

-

The reaction is terminated by adding a quenching solvent like acetonitrile.

-

The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

A decrease in metabolite formation compared to the vehicle control is used to calculate the IC50 value for the test compound against that specific CYP isoform.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Steroidogenesis pathway highlighting Fadrozole's primary and secondary targets.

Caption: Workflow for a tritiated water release aromatase inhibition assay.

Conclusion

This compound is a potent inhibitor of aromatase, demonstrating high affinity for its target enzyme. Its selectivity is a key determinant of its therapeutic window. While highly selective for aromatase at clinical doses, higher concentrations can lead to the inhibition of other critical enzymes in the steroidogenic pathway, namely CYP11B1 and CYP11B2. A thorough understanding of this selectivity profile, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals working to optimize endocrine therapies and develop next-generation aromatase inhibitors with improved safety and efficacy profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. courses.washington.edu [courses.washington.edu]

- 5. veritastk.co.jp [veritastk.co.jp]

- 6. xenotech.com [xenotech.com]

- 7. For Healthcare Professionals | FDA’s Examples of Drugs that Interact with CYP Enzymes and Transporter Systems | FDA [fda.gov]

- 8. Effects of CYP3A4 and CYP2C9 genotype on systemic anastrozole and fulvestrant concentrations in SWOG S0226 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. | Semantic Scholar [semanticscholar.org]

- 10. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Fadrozole Hydrochloride Hemihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole, a potent and selective nonsteroidal aromatase inhibitor, has demonstrated significant promise in the preclinical setting for estrogen-dependent malignancies. This technical guide provides an in-depth overview of the preliminary in vitro studies of Fadrozole Hydrochloride Hemihydrate. It summarizes key quantitative data on its inhibitory activity, details experimental protocols for crucial in vitro assays, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of aromatase inhibitors and their therapeutic applications.

Introduction

This compound is a second-generation non-steroidal aromatase inhibitor that effectively suppresses estrogen biosynthesis.[1] Aromatase, a cytochrome P450 enzyme, is the rate-limiting enzyme in the conversion of androgens to estrogens. By competitively inhibiting this enzyme, Fadrozole reduces circulating estrogen levels, a key therapeutic strategy in hormone-receptor-positive breast cancer and other estrogen-dependent diseases. This guide focuses on the foundational in vitro studies that have elucidated the mechanism and potency of Fadrozole.

Mechanism of Action: Aromatase Inhibition

The primary mechanism of action of Fadrozole is the potent and selective inhibition of the aromatase enzyme complex. This inhibition prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively, thereby depleting the levels of circulating estrogens that can fuel the growth of hormone-sensitive tumors.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Fadrozole.

Quantitative In Vitro Data

The inhibitory potency of Fadrozole has been quantified in various in vitro systems. The following tables summarize the key findings.

Table 1: Aromatase Inhibition

| System | Parameter | Value | Reference |

| General | IC50 | 6.4 nM | [2] |

| Hamster Ovarian Slices | IC50 (Estrogen Production) | 0.03 µM | [2] |

IC50: Half-maximal inhibitory concentration.

Table 2: Effects on Steroidogenesis in H295R Cells

| Hormone | Effect of Fadrozole | Note | Reference |

| Estradiol (E2) | Dose-dependent decrease | Consistent with aromatase inhibition. | [3][4] |

| Testosterone (T) | Decrease only at the highest dose tested | Suggests selectivity for aromatase at lower concentrations. | [3][4] |

| Progesterone (P) | Decrease only at the highest dose tested | IC50 for progesterone production in hamster ovarian slices is 120 µM.[2] | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the protocols for key experiments.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This assay is a standard method for evaluating the direct inhibitory effect of compounds on the aromatase enzyme.

Objective: To determine the IC50 value of Fadrozole for aromatase activity.

Materials:

-

Human placental microsomes (source of aromatase)

-

This compound

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of placental tissue homogenates.

-

Reaction Mixture Preparation: In a reaction tube, combine phosphate buffer, NADPH, and human placental microsomes.

-

Inhibitor Addition: Add varying concentrations of Fadrozole (or vehicle control) to the reaction tubes. Pre-incubate for a short period at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

-

Separation of ³H₂O: The aromatase reaction releases tritium as ³H₂O. Separate the aqueous phase containing ³H₂O from the organic phase containing the steroid substrate and products. This can be achieved by centrifugation and treatment with dextran-coated charcoal to adsorb the steroids.

-

Quantification: Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each Fadrozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fadrozole concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the growth inhibitory effects (e.g., GI50) of Fadrozole on breast cancer cell lines (e.g., MCF-7, T47D).

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Fadrozole (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each Fadrozole concentration relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%), TGI (concentration for total growth inhibition), and LC50 (concentration that is lethal to 50% of cells) values from the dose-response curve.

Workflow Diagram:

Conclusion

The preliminary in vitro studies of this compound have firmly established its role as a potent and selective aromatase inhibitor. The quantitative data from aromatase inhibition assays and studies on steroidogenesis in cell models provide a strong rationale for its development as a therapeutic agent for estrogen-dependent cancers. The detailed experimental protocols provided in this guide offer a foundation for further research into the nuanced mechanisms of Fadrozole and the development of next-generation aromatase inhibitors. Future in vitro studies could explore the long-term effects of Fadrozole on cell signaling pathways, potential mechanisms of resistance, and its efficacy in combination with other anti-cancer agents.

References

- 1. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fadrozole Hydrochloride Hemihydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, Fadrozole effectively reduces estrogen levels.[1] This mechanism of action makes it a valuable tool for studying the effects of estrogen deprivation in various biological systems, particularly in the context of estrogen-receptor-positive (ER+) breast cancer research. These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on breast cancer cell lines.